1-(2-Methoxynaphthalen-1-yl)ethanol

Description

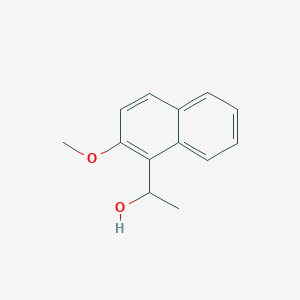

1-(2-Methoxynaphthalen-1-yl)ethanol is a naphthalene derivative featuring a methoxy group at the 2-position and an ethanol substituent at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis, particularly as a chiral intermediate or precursor for pharmaceuticals, fluorescent probes, and catalysts. Its structure combines aromatic rigidity with polar functional groups, enabling diverse reactivity and applications in asymmetric synthesis and materials science .

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3 |

InChI Key |

JHZABIIOCGHRDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC2=CC=CC=C21)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxynaphthalen-1-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxynaphthalen-1-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-methoxynaphthalene reacts with ethyl magnesium bromide followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 1-(2-Methoxynaphthalen-1-yl)ethanone.

Reduction: 1-(2-Methoxynaphthalen-1-yl)methanol.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxynaphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The methoxy group and ethanol moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Methoxy vs. Ethanol Positioning: The presence of a methoxy group at the 2-position in this compound enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions. In contrast, analogs like 1-(2-Naphthyl)ethanol lack this electron-donating group, leading to reduced stability in oxidative conditions .

- Phenol vs. Ethanol: 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (mp 123–125°C) exhibits a higher melting point than ethanol derivatives due to hydrogen bonding from the phenolic -OH group .

- Aldehyde Reactivity: 2-Methoxy-1-naphthaldehyde undergoes nucleophilic additions, whereas the ethanol group in the target compound participates in esterification or etherification, broadening its utility in derivatization .

Physicochemical Properties

- Solubility: The hydrochloride salt of Ethanol,2-[[1-(2-methoxy-1-naphthalenyl)-2-phenylethyl]amino]- exhibits enhanced water solubility compared to non-ionic analogs, critical for drug formulation .

- Fluorescence: Compounds like (E)-3′,6′-bis(Diethylamine)-2-[(2-methoxynaphthalen-1-yl)methyleneamino]spiro[isoindoline-1,9′-xanthen]-3-one leverage methoxynaphthalene’s conjugated system for fluorescence, a property absent in ethanol derivatives .

Biological Activity

1-(2-Methoxynaphthalen-1-yl)ethanol, an organic compound with the molecular formula C13H14O2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of this compound

- Molecular Formula : C13H14O2

- Molecular Weight : 202.25 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound features a methoxy group attached to a naphthalene ring, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent. For instance, the minimum inhibitory concentration (MIC) values for certain pathogens were found to be low, indicating strong antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce inflammation markers in cell cultures, which may have implications for treating inflammatory diseases.

Antioxidant Activity

This compound displays significant antioxidant activity. It has been evaluated using assays such as DPPH and FRAP, showing its capability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The methoxy group enhances its binding affinity to various receptors and enzymes, modulating their activity.

Interaction with Enzymes

The compound may act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to interact with alcohol dehydrogenase (ADH), facilitating the conversion of related compounds in biochemical reactions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-Methoxynaphthalen-2-yl)ethanol | Different methoxy position | Similar antimicrobial properties |

| 1-(2-Methoxynaphthalen-1-yl)methanol | Reduced form | Varies in reactivity; potential for different applications |

Study on Antimicrobial Activity

In a study evaluating the antimicrobial properties of various naphthalene derivatives, this compound was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The study reported MIC values below 0.5 mg/mL for these pathogens, highlighting its potential as an antimicrobial agent .

Investigation of Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of this compound demonstrated a significant reduction in pro-inflammatory cytokines in LPS-stimulated macrophages. The results indicated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.